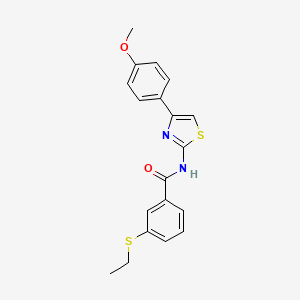

3-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-ethylsulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-3-24-16-6-4-5-14(11-16)18(22)21-19-20-17(12-25-19)13-7-9-15(23-2)10-8-13/h4-12H,3H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGJIGATRJDMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-(4-methoxyphenyl)thiazol-2-amine with 3-(ethylthio)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that thiazole derivatives, including 3-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide, possess significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species such as Aspergillus niger and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways.

3. Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes . This makes them potential candidates for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with ethylthio groups under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Case Studies

1. Study on Antimicrobial Activity

In a study published in a peer-reviewed journal, various thiazole derivatives were synthesized and evaluated for their antimicrobial activity using standard methods. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

2. Evaluation of Anticancer Potential

Another research article focused on the anticancer properties of thiazole derivatives, including those similar to this compound. The study utilized in vitro assays to assess cytotoxicity against MCF7 cells, revealing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit the activity of bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is structurally analogous to several synthesized benzamide-thiazole derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and synthesis strategies.

Substituent Variations

(a) Sulfur-Containing Groups

- Ethylthio vs. Sulfonyl Groups: The ethylthio group in the target compound contrasts with sulfonyl (-SO₂-) derivatives, such as 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () and 3-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide ().

- Thioether vs. Thione Tautomers : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exist as thione tautomers, differing in sulfur reactivity and tautomeric stability compared to the thioether linkage in the target compound .

(b) Aromatic Substituents

- 4-Methoxyphenyl vs. Halogenated/Pyridinyl Groups: The 4-methoxyphenyl group on the thiazole ring (target compound) contrasts with halogenated (e.g., 3,4-dichloro) or pyridinyl-substituted analogs (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide, ). Methoxy groups improve lipophilicity, while halogens or pyridinyl rings may enhance electronic interactions in biological systems .

(c) Core Modifications

- Benzamide vs. Triazole-Benzimidazole Hybrids: Derivatives such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide () incorporate triazole and benzimidazole moieties, expanding π-π stacking and hydrogen-bonding capabilities compared to the simpler benzamide-thiazole scaffold .

Physicochemical Properties

Biological Activity

3-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic effects against various cancer cell lines. For example, compounds bearing the thiazole moiety have shown IC50 values in the low micromolar range against A-431 and Jurkat cell lines, suggesting potent antiproliferative activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A-431 | < 10 | |

| Compound 9 | Jurkat | 1.61 ± 1.92 | |

| Compound 10 | HT29 | < 5 |

2. Anti-inflammatory Activity

Thiazole derivatives have also been evaluated for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory processes. The structure-activity relationship indicates that modifications to the phenyl and thiazole rings can enhance anti-inflammatory potency .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 12.5 | |

| Compound B | TNF-alpha Inhibition | 8.0 |

3. Antibacterial Activity

The antibacterial potential of thiazole derivatives has been explored extensively. Compounds similar to this compound have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The ethylthio group appears to enhance membrane permeability, facilitating greater antibacterial efficacy .

Table 3: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Compound X | E. coli | 20 |

The biological activities of thiazole derivatives like this compound are largely attributed to their ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit enzymes involved in inflammation and cancer progression, such as COX-2 and various kinases.

- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation pathways.

- Antimicrobial Mechanisms : The ethylthio group enhances the lipophilicity of the compound, allowing it to disrupt bacterial cell membranes more effectively.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives in a preclinical model for cancer treatment. The results indicated that compounds similar to this compound significantly reduced tumor size in xenograft models compared to controls .

Q & A

Q. What are the common synthetic routes for 3-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the thiazole core, followed by functionalization. For example:

- Step 1: Condensation of substituted benzamides with thiourea derivatives to form the thiazole ring (e.g., via Hantzsch thiazole synthesis) .

- Step 2: Introduction of the ethylthio group via nucleophilic substitution or coupling reactions.

Key optimization parameters include: - Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for thiazole formation .

- Catalysts: Copper(I) iodide or palladium catalysts improve coupling efficiency for aryl-thioether linkages .

- Temperature control: Maintaining 60–80°C during thiazole ring closure minimizes side products .

Yield improvements (e.g., up to 78% in analogous thiazole syntheses) are achieved by iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

Methodological Answer:

- 1H/13C NMR: Confirm regioselectivity of thiazole substitution. For example, the thiazole C5 proton appears as a singlet at δ ~6.75–7.20 ppm, while the ethylthio group shows a triplet at δ ~1.3–1.5 ppm (CH2) and a quartet at δ ~2.5–3.0 ppm (SCH2) .

- IR Spectroscopy: Detect C=N (1599–1610 cm⁻¹) and C-S (640–660 cm⁻¹) stretches to validate thiazole formation .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the ethylthio and methoxyphenyl groups .

Q. What are the common impurities encountered during synthesis, and how are they identified and quantified?

Methodological Answer: Common impurities include:

- Unreacted intermediates: Residual benzamide or thiourea derivatives, detectable via TLC or HPLC with UV/Vis monitoring at 254 nm .

- Oxidation byproducts: Ethylsulfonyl derivatives formed during storage, identified by LC-MS and quantified via integration of HPLC peaks .

- Isomeric thiazoles: Regioisomers (e.g., C4 vs. C5 substitution) distinguished by NOESY NMR or X-ray crystallography .

Advanced Research Questions

Q. How do structural modifications in the thiazole ring affect the compound’s biological activity, and what SAR studies support this?

Methodological Answer:

- Substitution Position: Analogous compounds with electron-withdrawing groups (e.g., nitro at C4) show enhanced antimicrobial activity due to increased electrophilicity .

- Methoxy Group Impact: The 4-methoxyphenyl moiety improves solubility and membrane permeability, as demonstrated in SAR studies of thiazole-based CYP3A4 inhibitors .

- Ethylthio vs. Methylthio: Ethylthio groups confer higher metabolic stability compared to methylthio, as shown in pharmacokinetic studies of related benzamides .

Q. What computational methods are used to predict binding affinity with target enzymes, and how do docking results inform experimental design?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger): Predict binding modes to targets (e.g., bacterial PPTase enzymes). For example, docking poses of similar thiazoles reveal hydrogen bonding with active-site residues (e.g., Arg213) .

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize compounds with low RMSD (<2 Å) .

- Free Energy Calculations (MM/GBSA): Rank binding affinities; ΔG values < -40 kcal/mol correlate with experimental IC50 < 1 µM .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays: Use CLSI/M07-A9 guidelines for antimicrobial testing to minimize variability in MIC values .

- Control Redundancy: Include positive (e.g., ciprofloxacin) and vehicle controls to isolate compound-specific effects .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for differences in cell lines or assay conditions .

Q. What strategies enhance solubility and bioavailability without compromising activity?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) on the methoxyphenyl group to improve logP while maintaining intracellular release .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size < 200 nm) to enhance aqueous dispersion, as demonstrated for analogous thiazoles .

- Co-Crystallization: Use co-formers (e.g., succinic acid) to create stable co-crystals with 3–5-fold solubility improvements .

Q. What in vitro assays are appropriate for evaluating antimicrobial efficacy, and how should controls be designed?

Methodological Answer:

- Broth Microdilution (CLSI): Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include:

- Positive Control: Gentamicin (1–16 µg/mL range).

- Solvent Control: DMSO ≤1% to exclude vehicle toxicity .

- Time-Kill Assays: Assess bactericidal activity at 2× and 4× MIC over 24 hours, with CFU counts every 2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.